molecular formula C10H5N5 B564153 3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene CAS No. 110748-80-6

3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene

Cat. No.: B564153
CAS No.: 110748-80-6
M. Wt: 195.185
InChI Key: NKENMZXECQZVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole is a nitrogen-fused heterocyclic compound. . The compound’s structure consists of a pyrrole ring fused with an imidazole and benzotriazole ring, creating a complex and stable framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole typically involves the annulation of pyrrole with imidazole and benzotriazole precursors. One common method includes the cyclocondensation of pyrrole, isocyanate, and phosgene or thiophosgene . Another approach involves the reaction of benzotriazol-1-yl (1H-pyrrol-2-yl)methanone with ketones, isocyanates, or isothiocyanates .

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, Rhodium (III) and Palladium (0) catalyzed C2-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds have been employed . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole, which can be further utilized in different applications .

Scientific Research Applications

Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole stands out due to its unique structural combination of pyrrole, imidazole, and benzotriazole rings. This fusion imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

CAS No.

110748-80-6

Molecular Formula

C10H5N5

Molecular Weight

195.185

InChI

InChI=1S/C10H5N5/c1-2-8-11-7-4-3-6-9(13-14-12-6)10(7)15(8)5-1/h1-5H

InChI Key

NKENMZXECQZVAI-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)N=C3C2=C4C(=NN=N4)C=C3

Synonyms

Pyrrolo[2,1:2,3]imidazo[4,5-e]benzotriazole (9CI)

Origin of Product

United States

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